4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone
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Overview
Description
4-(oxiran-2-yl)oxetan-2-one is an organic compound that features both an oxirane (epoxide) and an oxetane ring. These two rings are notable for their strained structures, which impart unique reactivity and properties to the compound. The presence of these rings makes 4-(oxiran-2-yl)oxetan-2-one a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxiran-2-yl)oxetan-2-one typically involves the formation of the oxetane ring followed by the introduction of the oxirane ring. One common method is the intramolecular cyclization of suitable precursors. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . The oxirane ring can then be introduced through epoxidation reactions using peracids or other oxidizing agents .
Industrial Production Methods
Industrial production methods for 4-(oxiran-2-yl)oxetan-2-one are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(oxiran-2-yl)oxetan-2-one undergoes a variety of chemical reactions due to the strained nature of its rings. These include:
Ring-opening reactions: Both the oxirane and oxetane rings can undergo nucleophilic ring-opening reactions.
Substitution reactions: The compound can participate in substitution reactions where functional groups are introduced or replaced.
Oxidation and reduction: The oxirane ring can be oxidized to diols or reduced to alkanes under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Peracids, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, catalytic hydrogenation
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic ring-opening of the oxirane ring with an amine would yield a β-amino alcohol .
Scientific Research Applications
4-(oxiran-2-yl)oxetan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(oxiran-2-yl)oxetan-2-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or interaction with cellular components .
Comparison with Similar Compounds
4-(oxiran-2-yl)oxetan-2-one can be compared with other compounds that contain oxirane or oxetane rings:
Oxetane: Similar to 4-(oxiran-2-yl)oxetan-2-one but lacks the oxirane ring.
Epoxide: Contains only the oxirane ring.
Cyclobutane derivatives: These compounds have similar ring strain and reactivity but differ in their specific applications and properties.
Properties
CAS No. |
4247-30-7 |
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Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
4-(oxiran-2-yl)oxetan-2-one |
InChI |
InChI=1S/C5H6O3/c6-5-1-3(8-5)4-2-7-4/h3-4H,1-2H2 |
InChI Key |
YQTVQKUILKIULC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC1=O)C2CO2 |
Origin of Product |
United States |
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